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Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670

Get Quote

Comparative Study: 2-Chloroethyl Formate vs. 2-
Bromoethyl Formate
Executive Summary
2-Chloroethyl formate (CEF) and 2-Bromoethyl formate (BEF) are bifunctional reagents

containing a formate ester and a haloalkyl group. While structurally similar, their applications

diverge significantly due to the leaving group ability of the halogen (

).

2-Chloroethyl formate is the stable, controlled variant, ideal for large-scale processes

where storage stability and slower reaction kinetics are preferred to prevent runaway

exotherms.

2-Bromoethyl formate is the high-reactivity alternative, essential for alkylating sterically

hindered nucleophiles or when mild reaction conditions (lower temperature/neutral pH) are

required to preserve sensitive substrates.
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Physical & Chemical Properties Profile[1][2][3][4][5]
[6]
The following table synthesizes experimental data and calculated properties. Note the distinct

difference in density and boiling point driven by the atomic mass of the halogen.

Property 2-Chloroethyl Formate 2-Bromoethyl Formate

CAS Number 1487-43-0 6065-67-4

Molecular Formula

Molecular Weight 108.52 g/mol 152.97 g/mol

Appearance Colorless liquid Colorless to pale yellow liquid

Boiling Point 137.2°C (at 760 mmHg) ~155–160°C (Estimated)*

Density 1.165 g/cm³ ~1.54 g/cm³ (Estimated)

Leaving Group Ability
Moderate (

)

High (

)

Hydrolytic Stability High
Moderate (Sensitive to

moisture)

Storage 2–8°C, Hygroscopic
0–4°C, Under Inert Gas, Light

Sensitive

*Note: Exact experimental boiling point for BEF is rarely reported in standard catalogs; value

estimated based on homologous series trends (e.g., 2-bromoethyl acetate vs. 2-chloroethyl

acetate).

Mechanistic Reactivity & Synthesis
The utility of these compounds lies in their dual reactivity. They can act as formylating agents

(attacking the carbonyl) or alkylating agents (attacking the

-carbon).
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Synthesis Pathways
Both compounds can be synthesized via two primary routes:

Fischer Esterification: Reaction of the corresponding halo-ethanol with formic acid.

Oxidative Halogenation of 1,3-Dioxolane: A more specialized route that directly opens the

cyclic acetal.

Diagram 1: Synthesis from 1,3-Dioxolane
The following diagram illustrates the ring-opening mechanism using free halogen (

), a method that yields high purity product.

1,3-Dioxolane
(Cyclic Acetal)

Oxonium Ion
Intermediate

 Electrophilic Attack

X2 (Cl2 or Br2)

2-Haloethyl Formate
(Open Chain)

 Nucleophilic Ring Opening
(Halide attack)

Click to download full resolution via product page

Caption: Ring-opening halogenation of 1,3-dioxolane. X = Cl yields 2-Chloroethyl formate; X

= Br yields 2-Bromoethyl formate.

Experimental Protocols
Protocol A: Selective N-Alkylation of a Secondary Amine
This protocol demonstrates the kinetic advantage of 2-Bromoethyl formate over the chloro-

analog.

Objective: Synthesize N-(2-formyloxyethyl)-aniline derivative.

Reagents:

Substrate: N-Methylaniline (10 mmol)
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Reagent: 2-Bromoethyl formate (11 mmol) [Alternative: 2-Chloroethyl formate]

Base:

(anhydrous, 15 mmol)

Solvent: Acetonitrile (MeCN), anhydrous

Workflow:

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser. Purge with Nitrogen (

).

Dissolution: Dissolve N-Methylaniline (1.07 g) in 20 mL dry MeCN. Add

.

Addition:

For Bromo-analog: Cool to 0°C. Add 2-Bromoethyl formate dropwise.

For Chloro-analog: Add 2-Chloroethyl formate at room temperature.

Reaction:

Bromo-analog: Stir at Room Temperature for 4–6 hours. (TLC monitoring: rapid

conversion).

Chloro-analog: Heat to Reflux (80°C) for 12–18 hours. (TLC monitoring: slow conversion).

Workup: Filter off solids (

). Concentrate filtrate under reduced pressure.

Purification: Flash chromatography (Hexane/EtOAc).

Causality & Insight:
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Why the temperature difference? The C-Br bond is weaker (approx. 276 kJ/mol) than the C-

Cl bond (338 kJ/mol). The bromo-analog undergoes

substitution readily at room temperature. The chloro-analog requires thermal energy to
overcome the activation barrier, necessitating reflux.

Self-Validation: If using the Chloro-analog at room temperature yields no product after 4

hours, the system is valid; it confirms the lower electrophilicity of the chloride.

Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine the appropriate reagent for your specific synthesis.
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Select Reagent

Is the Nucleophile
Sterically Hindered?

Is the Substrate
Temperature Sensitive?

No (Primary Amine/Thiol)

Use 2-Bromoethyl Formate
(High Reactivity)

Yes (Secondary/Tertiary)

Reaction Scale

No

Yes (Decomposes >50°C)

Small/Research
Speed Priority

Use 2-Chloroethyl Formate
(High Stability)

Large (>100g)
Cost/Stability Priority

Click to download full resolution via product page

Caption: Selection logic based on steric hindrance, thermal stability, and scale.

Safety & Handling (E-E-A-T)
Toxicity: Both compounds are potential alkylating agents and should be treated as

mutagenic.

Lachrymators: They are potent eye irritants. Handle only in a fume hood.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b105670/docs?utm_src=pdf-body-img#comparative-study-of-2-chloroethyl-formate-and-2-bromoethyl-formate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105670?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decomposition: 2-Bromoethyl formate can release HBr upon hydrolysis, which is corrosive.

Store over activated molecular sieves (3Å) to prevent autocatalytic hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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